molecular formula C7H14N2O4S2 B13397113 3,3'-Methylenedithiobis(2-aminopropanoic acid) CAS No. 28052-93-9

3,3'-Methylenedithiobis(2-aminopropanoic acid)

Cat. No.: B13397113
CAS No.: 28052-93-9
M. Wt: 254.3 g/mol
InChI Key: JMQMNWIBUCGUDO-UHFFFAOYSA-N
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Description

3,3'-Methylenedithiobis(2-aminopropanoic acid), more commonly known as L-Djenkolic acid, is a naturally occurring sulfur-containing amino acid derivative. It is structurally characterized as a dithioacetal consisting of two L-cysteine molecules linked via their sulfanyl groups to a methylene bridge . This unique structure makes it a compound of interest in several biochemical research fields. In metabolic studies, L-Djenkolic acid has been identified as an alternative substrate for the enzyme cystathionine γ-lyase . It also acts as an inhibitor of certain biological transporters, such as the L-cystine ABC transporter, making it a useful tool for probing amino acid transport mechanisms and cellular metabolism . Researchers can utilize this compound to study the handling of unusual sulfur compounds in biological systems. Its structural similarity to cysteine allows it to be incorporated into studies investigating the role of disulfide-like bridges and sulfur chemistry in peptide structure and function . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28052-93-9

Molecular Formula

C7H14N2O4S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid

InChI

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)

InChI Key

JMQMNWIBUCGUDO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)SCSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis of 3,3'-Methylenedithiobis(2-aminopropanoic acid) generally involves two key steps:

  • Preparation of the thiol precursors (2-aminopropanoic acid derivatives with free thiol groups)
  • Oxidative coupling of these thiol groups to form the disulfide linkage

This approach is consistent with methods used for cystine and other disulfide amino acids, where the disulfide bond is formed via oxidation of thiol groups under controlled conditions.

Preparation of Thiol Precursors

2.1. Synthesis of 2-Aminopropanoic Acid Derivatives with Thiol Groups

The initial step involves synthesizing 2-aminopropanoic acid derivatives bearing free thiol groups (-SH). This can be achieved through:

  • N-Protection of amino groups : To prevent side reactions, amino groups are often protected using standard protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
  • Introduction of thiol groups : The thiol functionality can be introduced via nucleophilic substitution reactions, where halogenated derivatives of amino acids (e.g., halogenated propanoic acids) react with thiourea or thiol nucleophiles to generate thiol-containing amino acids.

2.2. Synthesis of 2-Aminopropanoic Acid with Disulfide Precursors

Alternatively, disulfide precursors can be synthesized by coupling two amino acid derivatives with protected thiol groups, which are later deprotected to yield free thiols ready for oxidation.

Disulfide Bond Formation

3.1. Oxidative Coupling of Thiol Precursors

The critical step involves oxidizing the thiol groups to form the disulfide bond. Common oxidizing agents include:

The reaction typically proceeds in aqueous or mixed solvent systems, with pH control to favor disulfide formation while minimizing over-oxidation to sulfonic acids.

3.2. Reaction Conditions and Optimization

Parameter Typical Conditions References
Oxidant Iodine or hydrogen peroxide ,
Solvent Water, ethanol, or buffer solutions ,
pH Slightly alkaline (pH 8-9) ,
Temperature Room temperature to mild heating ,
Reaction time Several hours to overnight ,

Purification and Characterization

Post-reaction, the product is purified via:

The purity and structure are confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Alternative Synthetic Approaches

5.1. Solid-Phase Synthesis

For peptide or amino acid derivative synthesis, solid-phase methods can be employed, where protected amino acids are sequentially assembled, and disulfide bonds are formed on-resin or in solution.

5.2. Enzymatic Oxidation

Biocatalytic approaches using oxidoreductases or disulfide oxidases can provide regioselective and mild conditions for disulfide formation, especially useful for sensitive derivatives.

Summary of Key Data

Aspect Details References
Disulfide formation method Oxidation of thiol groups ,
Oxidizing agents Iodine, hydrogen peroxide ,
Reaction conditions Aqueous buffer, pH 8-9, room temperature ,
Purification Recrystallization, chromatography ,
Structural confirmation NMR, IR, mass spectrometry ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cystine [3,3'-Dithiobis(2-aminopropanoic acid)]

Cystine is a dimer of cysteine formed via a disulfide bond (-S-S-) between two alanine residues. It is a critical structural component in proteins and enzymes.

Key Differences :
Property 3,3'-Methylenedithiobis(2-aminopropanoic acid) Cystine
Bridging Group -S-CH2-S- (methylenedithio) -S-S- (disulfide)
Solubility in Water Low (exact data limited) Very slight (0.112 g/L at 25°C)
Biological Role Toxin in jengkol beans Protein stabilization, redox reactions
CAS Number 94125-34-5 56-89-3
Molecular Weight 260.31 g/mol 240.30 g/mol

Structural Implications :

  • The methylenedithio group in Djenkolic acid introduces steric hindrance and reduced redox reactivity compared to cystine’s disulfide bond, which is prone to reduction to cysteine .
  • Cystine’s disulfide bond is essential for extracellular protein stability (e.g., keratin, insulin), whereas Djenkolic acid’s bridge is associated with metabolic toxicity .

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

DTNB is a synthetic sulfhydryl reagent used to quantify free thiol groups in biochemical assays.

Key Differences :
Property 3,3'-Methylenedithiobis(2-aminopropanoic acid) DTNB
Structure Alanine-based with methylenedithio bridge Nitrobenzoic acid with disulfide
Function Natural toxin Analytical reagent for thiols
Solubility Low (polar solvents) Soluble in methanol, DMSO
Molecular Weight 260.31 g/mol 396.36 g/mol

Tryptophan-Related Compounds

Tryptophan-related compounds like 3,3'-[Ethylidenebis(1H-indole-1,3-diyl)]bis[2S)-2-aminopropanoic] acid (USP Tryptophan Related Compound A) share structural motifs with Djenkolic acid but feature indole rings and ethylidene bridges.

Key Differences :
Property 3,3'-Methylenedithiobis(2-aminopropanoic acid) USP Tryptophan Related Compound A
Core Structure Alanine with methylenedithio bridge Tryptophan dimer with ethylidene
Function Toxicity Impurity in pharmaceutical tryptophan
Molecular Weight 260.31 g/mol 432.49 g/mol

Biological Activity

3,3'-Methylenedithiobis(2-aminopropanoic acid) (MDAP) is a sulfur-containing compound that has garnered attention for its potential biological activities. Its structure, characterized by two 2-aminopropanoic acid moieties linked by a methylene bridge, resembles cysteine, an essential amino acid known for its diverse roles in biological systems. This article explores the biological activity of MDAP, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of MDAP is C₆H₁₂N₂O₄S₂, and it is classified as a cysteine derivative. Its unique structural features contribute to its biological activities. The presence of thiol groups allows for interactions with various biological molecules, influencing cellular processes.

Biological Activities

MDAP exhibits several notable biological activities:

  • Antioxidant Activity : Due to its structural similarity to cysteine, MDAP may act as a radical scavenger, protecting cells from oxidative stress.
  • Cytotoxic Effects : Research indicates that MDAP can induce apoptosis in cancer cells. This property has been explored for potential therapeutic applications in oncology.
  • Neuroprotective Effects : Preliminary studies suggest that MDAP may have protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival.

MDAP's mechanisms of action are primarily attributed to its ability to interact with cellular signaling pathways:

  • Induction of Apoptosis : MDAP has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cell lines, leading to increased cell death.
  • Modulation of Oxidative Stress : By scavenging free radicals, MDAP helps maintain redox balance within cells, potentially preventing damage associated with oxidative stress.
  • Inhibition of Inflammatory Pathways : There is evidence that MDAP can inhibit nuclear factor kappa B (NF-κB) signaling, which plays a crucial role in inflammation and cancer progression.

Research Findings

Several studies have explored the biological activity of MDAP:

  • Cytotoxicity Studies : In vitro assays demonstrated that MDAP significantly reduces the viability of various cancer cell lines, including colorectal and breast cancer cells. The cytotoxic effects were more pronounced than those observed with standard chemotherapeutic agents like doxorubicin.
  • Neuroprotective Studies : In models of Alzheimer's disease using Drosophila melanogaster, MDAP was found to mitigate the toxicity associated with amyloid-beta aggregates, improving motor function and extending lifespan .
  • Antioxidant Activity Assessment : The antioxidant capacity of MDAP was evaluated using DPPH radical scavenging assays, where it exhibited significant scavenging activity compared to controls .

Comparative Analysis

To better understand the biological relevance of MDAP, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
CystineDimer of cysteineForms disulfide bonds; critical for protein structure
Djenkolic AcidCysteine derivativeNephrotoxic; related to renal toxicity
L-CystineOxidized form of cysteineImportant for disulfide bond formation
2-Aminopropanoic AcidAmino acidBasic building block for proteins; lacks sulfur functionality

Case Studies

  • Cancer Treatment : A study involving human colorectal cancer cells showed that treatment with MDAP led to a dose-dependent decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
  • Neuroprotection in Alzheimer's Models : In Drosophila models expressing human amyloid-beta, administration of MDAP resulted in improved motor coordination and reduced neurodegeneration markers compared to untreated controls .

Q & A

Q. What are the optimal methods for synthesizing and purifying L-Cystine for biochemical studies?

L-Cystine is typically synthesized via oxidative dimerization of L-cysteine under controlled pH (8–9) using oxygen or hydrogen peroxide as oxidizing agents . Post-synthesis, purification involves recrystallization from dilute hydrochloric acid or alkaline solutions to remove unreacted cysteine and byproducts. Purity assessment requires HPLC with UV detection (λ = 220 nm) or chiral chromatography to confirm enantiomeric excess (>99% for L-form) . Critical parameters include temperature control (<60°C to prevent racemization) and avoiding metal ion contamination, which catalyzes disulfide bond cleavage .

Q. How does aqueous solubility vary with pH and temperature, and what strategies improve solubility for in vitro assays?

L-Cystine exhibits low water solubility (0.166–0.4858 g/L at 20–25°C) due to its zwitterionic structure and strong intermolecular hydrogen bonding . Solubility increases in acidic (pH <3) or alkaline (pH >8) conditions, where ionization of carboxyl/amino groups disrupts crystal lattice stability . For cell culture studies, solubility can be enhanced using 10 mM HCl or NaOH, followed by neutralization with buffers like PBS. Alternatively, co-solvents such as DMSO (<1% v/v) or β-cyclodextrin inclusion complexes are effective .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing cystine in complex matrices?

  • FT-IR : Peaks at 2550 cm⁻¹ (S–S stretch), 1580 cm⁻¹ (COO⁻ asymmetric stretch), and 3100–3500 cm⁻¹ (N–H/O–H vibrations) confirm disulfide bonds and zwitterionic form .
  • HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) resolve cystine from cysteine and other thiols. Retention time: ~8–10 min .
  • X-ray crystallography : Resolves stereochemistry (R,R configuration) and hydrogen-bonding networks in the orthorhombic crystal lattice .

Advanced Research Questions

Q. How can discrepancies in thermodynamic property data (e.g., enthalpy of formation) be resolved for computational modeling?

Reported values for standard enthalpy of formation (ΔfH°) vary due to experimental methods (e.g., combustion calorimetry vs. computational DFT). For L-Cystine, NIST Webbook lists ΔfH°(solid) = −1054 kJ/mol, while Joback Method estimates −1023 kJ/mol . To resolve discrepancies:

  • Validate data using high-purity samples (≥99.5% by TLC) .
  • Apply corrections for protonation states in aqueous vs. solid-phase calculations .
  • Cross-reference with gas-phase mass spectrometry for vaporized samples .

Q. What experimental designs address contradictions in cystine’s role in oxidative stress pathways?

While cystine is a redox buffer in vivo, excess intracellular cystine can induce oxidative stress via Fenton reactions. To dissect mechanisms:

  • Use isotopic labeling (e.g., L-Cystine-D₄) to track uptake and conversion to cysteine in cell lines .
  • Pair LC-MS/MS with fluorescent probes (e.g., ThioTracker) to quantify reactive oxygen species (ROS) in cystine-supplemented vs. depleted media .
  • Control extracellular pH (6.4–7.4) to isolate pH-dependent cystine/glutamate antiporter (xCT) activity .

Q. How do stereochemical variations (e.g., DL-Cystine vs. L-Cystine) affect protein folding kinetics in vitro?

DL-Cystine’s racemic mixture disrupts disulfide-bonded protein folding due to non-native chiral centers. Experimental approaches:

  • Compare refolding rates of ribonuclease A in L-Cystine vs. DL-Cystine buffers using stopped-flow circular dichroism (CD) .
  • Analyze free thiol content via Ellman’s assay to quantify misfolded intermediates .
  • Molecular dynamics simulations (Amber/CHARMM) predict steric clashes caused by D-enantiomers in enzyme active sites .

Q. What methodologies quantify cystine-cysteine redox equilibrium in biological fluids?

  • Capillary electrophoresis (CE) : Separates cystine (oxidized) and cysteine (reduced) with a limit of detection (LOD) of 0.1 µM .
  • Electrochemical sensors : AuNPs-modified electrodes measure real-time thiol/disulfide ratios in plasma .
  • Redox potential (Eh) : Calculate using the Nernst equation with [Cystine]/[Cysteine]² ratios from LC-MS data .

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